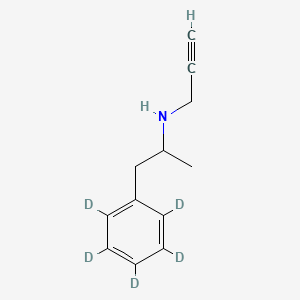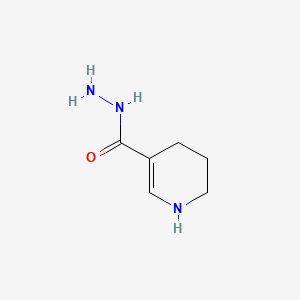![molecular formula C9H11N3 B564009 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) CAS No. 109442-40-2](/img/structure/B564009.png)
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) consists of a triazole ring fused to a pyridine ring, with a propan-2-yl group attached to the triazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) can be achieved through various methods. One common approach involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This method is efficient and operationally simple, providing access to the desired triazolopyridine derivatives at room temperature.
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and eco-friendly approach results in the formation of 1,2,4-triazolo[1,5-a]pyridines through a tandem reaction mechanism. The reaction conditions are mild, and the products are obtained in good-to-excellent yields.
Industrial Production Methods
Industrial production of 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) typically involves large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and catalyst-free methods can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as a kinase inhibitor, with applications in cancer therapy.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets. For example, it can act as an inhibitor of kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways . By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
1,2,4-Triazolo[1,5-a]pyridine: Synthesized using microwave irradiation and known for its diverse biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Investigated for its potential as a dual c-Met/VEGFR-2 inhibitor.
Propiedades
Número CAS |
109442-40-2 |
|---|---|
Fórmula molecular |
C9H11N3 |
Peso molecular |
161.208 |
Nombre IUPAC |
3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C9H11N3/c1-7(2)9-11-10-8-5-3-4-6-12(8)9/h3-7H,1-2H3 |
Clave InChI |
AFSHOBKMWHIQMF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C2N1C=CC=C2 |
Sinónimos |
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(?S)-5-[(Dimethylamino)sulfonyl]-?-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid](/img/structure/B563933.png)
![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B563938.png)

![(2S)-3-[(1E,5E)-trideca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B563942.png)




